molecular formula C9H9F3N2 B024362 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine CAS No. 87736-82-1

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine

Cat. No. B024362
CAS RN: 87736-82-1
M. Wt: 202.18 g/mol
InChI Key: BPIYMEWYYRZJOP-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine is a diazirine compound that has gained significant attention in the scientific community due to its unique properties. It is a photoaffinity label that is used to study protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. The compound is synthesized using a multi-step process that involves the reaction of 3-(4-methylphenyl)-3-(trifluoromethyl)propionyl chloride with sodium azide, followed by the reduction of the resulting azide with lithium aluminum hydride.

Scientific Research Applications

  • Surface Modification : These compounds, specifically 3-Aryl-3-(trifluoromethyl)diazirines, are utilized for covalent surface modification of graphitic carbon and carbon nanotubes, enhancing the attachment of various chemical species (Lawrence et al., 2011).

  • Material and Medicinal Chemistry : They are promising for developing better materials and understanding biological processes, indicating their importance in both material science and medicinal chemistry (Murai & Hashimoto, 2023).

  • Biological Systems and Synthetic Reagents : These compounds have been widely used as carbene progenitors in biological systems, surface modification research, and as synthetic reagents. They also show advancements in theoretical studies, experimental methods, and applications (McAllister, Perry, & Taylor, 2008).

  • Carbon Radical Traps : Diazirines, including those with trifluoromethyl groups, are efficient carbon radical traps. They lead to imines that can be hydrolyzed to amines, useful in various synthetic processes (Barton et al., 1993).

  • Labeling of Target Proteins : Some derivatives, such as 3-Trifluoromethyl-3-aryldiazirine, are used to label target proteins, increasing aqueous solubility and offering a promising alternative for photoaffinity labeling (Kumar, Tipton, & Manetsch, 2016).

  • Enzyme Inactivation : Substituted phenyl diaziridines show potential as mechanism-based inactivators of human Cytochrome P450 2B6 enzymes. This is useful for understanding the active site topology of these enzymes (Sridar et al., 2006).

  • Synthesis Methods : Novel synthesis methods for (trifluoromethyl)diazirine derivatives have been developed, which are beneficial for photoaffinity labeling applications (Wang et al., 2015).

  • Chiral Diaziridines : Research has also focused on synthesizing chiral 3,3-bis(trifluoromethyl)diaziridines with high optical purity and understanding their properties (Kostyanovsky, Shustov, & Zaichenko, 1982).

  • Photoactivation in Biological Systems : The photoactivation of certain diazirines, like (p-methoxyphenyl)(trifluoromethyl)diazirine, leads to Friedel-Crafts alkylations, which can be applied in chemical biology (Raimer & Lindel, 2013).

  • Probe Development for Biological Membranes : They have been used to develop probes that selectively label intrinsic membrane proteins, aiding in the understanding of membrane structure and function (Brunner & Semenza, 1981).

properties

IUPAC Name

3-(4-methylphenyl)-3-(trifluoromethyl)diaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIYMEWYYRZJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469699
Record name 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine

CAS RN

87736-82-1
Record name 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Fernandez - 2001 - search.proquest.com
This thesis will comprise two topics. The first part relates to the application of photoaffinity labelling to soluble guanylate cyclase (sGC), which belongs to a family of enzymes that …
Number of citations: 3 search.proquest.com

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